
2-(2,3-Diethoxyphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Diethoxyphenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines. This compound is characterized by the presence of an ethanamine group attached to a diethoxy-substituted phenyl ring. It is structurally related to other phenethylamines, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Substitution: The hydroxyl group is then substituted with an ethanamine group through a nucleophilic substitution reaction.
Ethanolysis: The final step involves the conversion of the methoxy groups to ethoxy groups using ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and catalytic reduction can also be employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Diethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenethylamines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2,3-Diethoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2,3-Diethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethan-1-amine: This compound has similar structural features but with methoxy groups instead of ethoxy groups.
2-(2,4-Dimethoxyphenyl)ethan-1-amine: Another related compound with methoxy groups at different positions on the phenyl ring.
3,4-Dimethoxyphenethylamine: A simpler phenethylamine derivative with methoxy groups.
Uniqueness
2-(2,3-Diethoxyphenyl)ethan-1-amine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its interaction with biological targets.
Propriétés
Numéro CAS |
408353-03-7 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-(2,3-diethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-3-14-11-7-5-6-10(8-9-13)12(11)15-4-2/h5-7H,3-4,8-9,13H2,1-2H3 |
Clé InChI |
MHEWMQOWDFYSHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1OCC)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



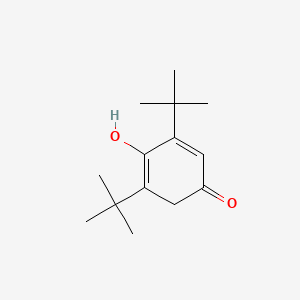
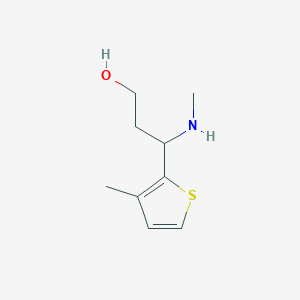
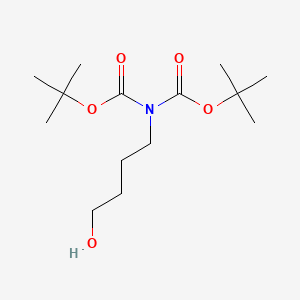
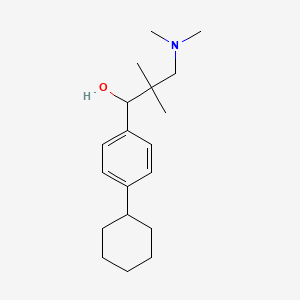
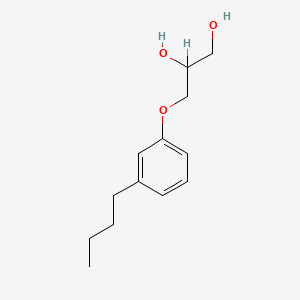



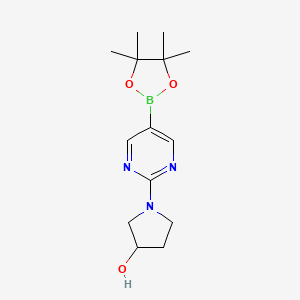
![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)

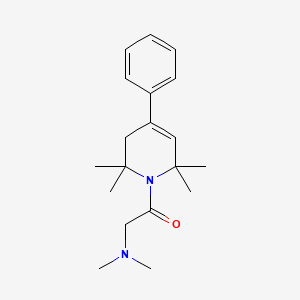
![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)
